molecular formula C14H23IO2 B2986456 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran CAS No. 106853-43-4

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B2986456
CAS No.: 106853-43-4
M. Wt: 350.24
InChI Key: GHJVCXXIEDQZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran (CAS: 106853-43-4) is a tetrahydropyran (THP)-protected alkyne derivative with an iodine substituent at the terminal position of a nonynyl chain. Its molecular formula is C₁₄H₂₃IO₂, with a molecular weight of 350.24 g/mol . The THP group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes. The iodine atom serves as a reactive site for cross-coupling reactions, making this compound valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(9-iodonon-2-ynoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23IO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-4,6-7,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJVCXXIEDQZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Data
Compound Yield (%) Key Application Reference
2-[(9-Decynyl)oxy]-THP 98 Model for coupling reactions
10-[13C]-Dec-9-yn-1-yloxy-THP 90 Isotopic tracing
2-((4-Bromobut-2-yn-1-yl)oxy)-THP ~85 Halogen exchange studies

Biological Activity

2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C14H23IO2C_{14}H_{23}IO_2 and a molecular weight of approximately 350.24 g/mol. This compound features a unique structure that includes a tetrahydro-pyran ring and an iodoalkyne moiety, making it of interest in various fields, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the iodine atom may enhance its reactivity and binding affinity to certain biomolecules, potentially modulating various biochemical pathways.

Table: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-BromopropaneAntimicrobial
2-ChloropropaneAnticancer
2-IodopropaneAntifungal

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of halogenated tetrahydropyrans found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes.
  • Anticancer Potential : Research into iodine-containing organic compounds has suggested potential anticancer properties due to their ability to induce apoptosis in cancer cells. Although direct studies on this specific compound are sparse, the structural similarities to known anticancer agents point towards possible efficacy.
  • Biochemical Pathways : Investigations into the biochemical pathways influenced by similar compounds revealed that they could act as enzyme inhibitors or activators, affecting metabolic processes crucial for cell survival and proliferation.

The synthesis of this compound typically involves the reaction of 9-iodonon-2-yne with tetrahydro-pyran under controlled conditions. This process can yield various derivatives through oxidation, reduction, or substitution reactions.

PropertyValue
Molecular FormulaC14H23IO2C_{14}H_{23}IO_2
Molecular Weight350.24 g/mol
Density1.4±0.1g/cm31.4\pm 0.1\,g/cm^3
Boiling Point397.4±42.0°C397.4\pm 42.0\,°C

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tetrahydropyran (THP)-protected intermediates can be generated by reacting propargyl alcohols with dihydropyran under acidic conditions . Yield optimization (e.g., 98% in ) involves precise stoichiometry, anhydrous solvents (e.g., THF), and catalysts like tetrabutylammonium fluoride (TBAF). Temperature control (0°C to RT) and inert atmospheres (N₂) are critical to minimize side reactions .

Q. How should researchers handle safety risks associated with this compound, given conflicting hazard classifications in literature?

  • Methodological Answer : Contradictions in GHS classifications (e.g., Category 1 eye irritation in vs. Category 4 oral toxicity in ) necessitate adopting the most stringent precautions. Use PPE (gloves, goggles, lab coats), work in fume hoods, and follow emergency protocols for spills (e.g., water rinsing for eye exposure ). Always consult updated SDS from authoritative sources (e.g., MedChemExpress or Key Organics) and validate against experimental conditions .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Silica gel chromatography is standard due to the compound’s polarity and stability. Gradient elution with hexane/ethyl acetate (e.g., 9:1 to 4:1) resolves THP-protected intermediates . For volatile byproducts, rotary evaporation under reduced pressure (≤40°C) preserves integrity. Purity can be confirmed via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be incorporated into the alkyne moiety for metabolic tracking studies?

  • Methodological Answer : Isotopologues like 2-((10-[¹³C]-dec-9-yn-1-yl)oxy)tetrahydro-2H-pyran are synthesized via Corey-Fuchs reaction. Start with ¹³C-labeled carbon tetrabromide and triphenylphosphine to convert aldehydes to dibromoalkenes, followed by elimination to alkynes. Critical steps include stoichiometric adjustments (1 eq. ¹³CBr₄) and anhydrous conditions (CH₂Cl₂, triethylamine) to maximize yield (~90%) .

Q. What computational tools predict the compound’s reactivity in Sonogashira or Click chemistry reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model electronic properties of the iodine-alkyne group. Parameters include HOMO-LUMO gaps (indicative of nucleophilicity) and Fukui indices for regioselectivity. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess solvation effects in THF/water mixtures .

Q. How do structural modifications (e.g., THP ring substitution) affect biological activity in anticancer or antimicrobial assays?

  • Methodological Answer : Replace the THP group with other heterocycles (e.g., tetrahydropyran-2-one) and evaluate cytotoxicity via MTT assays. For example, analogs like 2-(4-bromophenoxy)tetrahydro-2H-pyran show IC₅₀ values <10 µM in cancer cell lines (e.g., HeLa) due to bromine’s electron-withdrawing effects . SAR studies require systematic variation of substituents and logP measurements to correlate hydrophobicity with membrane permeability .

Q. What analytical techniques resolve contradictions in NMR data for stereoisomers of this compound?

  • Methodological Answer : NOESY or ROESY NMR identifies spatial proximity of protons in stereoisomers. For example, coupling constants (J = 8–12 Hz in ¹H NMR) distinguish cis/trans THP configurations. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents separates enantiomers, while X-ray crystallography confirms absolute configuration .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar THP derivatives report conflicting toxicity profiles?

  • Methodological Answer : Discrepancies arise from variations in purity, assay protocols, and regulatory frameworks (e.g., EU vs. US GHS). For instance, δ-valerolactone (a THP analog) is classified as Category 1 for eye irritation (), while (Z)-6-(pent-2-en-1-yl)tetrahydro-2H-pyran-2-one is Category 4 for oral toxicity (). Researchers must cross-reference SDS with in-house toxicity screens (e.g., Ames test) and adjust hazard controls accordingly .

Experimental Design Considerations

Q. What kinetic studies are needed to optimize iodine-alkyne coupling reactions involving this compound?

  • Methodological Answer : Monitor reaction progress via in situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) or GC-MS. Pseudo-first-order kinetics under varying catalyst loads (e.g., Pd(PPh₃)₄) identify rate-limiting steps. Arrhenius plots (ln k vs. 1/T) determine activation energy (Eₐ) and optimal temperature ranges (e.g., 60–80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.